molecular formula C10H12N2O B2740448 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2197996-92-0

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine

Cat. No.: B2740448
CAS No.: 2197996-92-0
M. Wt: 176.219
InChI Key: SERQURSZBLJFCP-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine ( 2197996-92-0) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol . It serves as a versatile pyrimidine-based building block in organic synthesis and drug discovery research. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry due to their presence in nucleic acids and numerous pharmacologically active molecules . They exhibit a wide spectrum of biological activities, including serving as core structures in anticancer agents, antimicrobials, and antivirals . Specifically, cyclopenta[d]pyrimidine analogues have been investigated as potent microtubule targeting agents with demonstrated antitumor activity, highlighting the therapeutic potential of this chemotype . The compound's structure, featuring a pyrimidine ring linked to a cyclopentenyl moiety via a methoxy bridge, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules aimed at various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h1-3,6-7,9H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQURSZBLJFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of cyclopent-3-en-1-ylmethanol with pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrimidine derivatives, including 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, such as c-KIT, which is significant in gastrointestinal stromal tumors (GIST) and other malignancies . The potential of these compounds to act as kinase inhibitors opens avenues for developing targeted cancer therapies.

Mechanism of Action
The mechanism often involves binding to enzyme active sites or receptor sites, leading to altered biological responses. For instance, studies have shown that pyrimidine derivatives can modulate signaling pathways critical for cell proliferation and survival, making them suitable candidates for drug development against various cancers .

Biological Research

Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities. These include antimicrobial, antiviral, and anti-inflammatory effects. For example, compounds derived from pyrimidines have shown promise in treating infections caused by resistant bacterial strains, highlighting their potential as new antibiotics .

Case Studies
In a recent study, pyrimidine derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated significant antimicrobial activity against various pathogens, suggesting that these compounds could be developed into effective treatments for infectious diseases .

Material Science

Development of New Materials
The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific properties. Research has focused on its application in creating polymeric materials that exhibit enhanced mechanical properties and thermal stability. Such materials could be utilized in various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The methoxy group in 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is positioned at C-2 of the pyrimidine ring, distinct from derivatives like pyrido[2,3-d]pyrimidines, where substituents are often at C-3. For example, in pyrido[2,3-d]pyrimidine derivatives, a methoxy group at C-5 (R4) was critical for anti-proliferative activity (IC50 = 6.9 µM for compound 4a ), while its removal (as in 4b ) abolished activity entirely . This highlights the positional sensitivity of methoxy groups in modulating biological activity.

The cyclopent-3-en-1-ylmethoxy group introduces a conjugated alkene, which may alter electron density distribution compared to simpler methoxy or aryl substituents. NMR studies on thiazolo[3,2-a]pyrimidine derivatives demonstrate that substituent position affects proton chemical shifts (e.g., δ 6.41 ppm for H-5 in one isomer vs. δ 5.12 ppm for H-4 in another), suggesting that electronic environments differ significantly based on substitution patterns .

Steric and Functional Group Variations

Replacing the cyclopentene moiety with bulkier or electron-withdrawing groups can drastically alter properties. For instance, pyrido[2,3-d]pyrimidine derivative 4c, bearing a 1-phenylethanone-2-yl group, exhibited reduced anti-proliferative activity (IC50 > 40 µM) compared to 4a, indicating that carbonyl groups may hinder target binding . Similarly, in corrosion inhibition studies, pyridine- and pyran-based inhibitors with methoxy groups showed varying efficiencies depending on substituent position and ring type .

Anti-Proliferative Activity

The methoxy group’s role in enhancing bioactivity is well-documented. In pyrido[2,3-d]pyrimidines, the C-5 methoxy group in 4a likely participates in hydrogen bonding or hydrophobic interactions with cellular targets, whereas its absence (as in 4b) renders the compound inactive .

Corrosion Inhibition Potential

Pyrimidine derivatives with electron-donating groups like methoxy are promising corrosion inhibitors. For example, methoxy-substituted pyridine and pyran compounds demonstrated enhanced protection for API X65 steel in acidic media, with performance tied to substituent position and ring hybridization . The cyclopentene group in this compound could similarly adsorb onto metal surfaces, but its efficacy relative to other derivatives remains unexplored.

Comparative Data Table

Compound Substituent Position Key Substituent Biological Activity (IC50) Functional Application
This compound C-2 Cyclopent-3-en-1-ylmethoxy Not reported Under investigation
Pyrido[2,3-d]pyrimidine 4a C-5 Methoxy 6.9 µM (SW620 cells) Anti-proliferative agent
Pyrido[2,3-d]pyrimidine 4c C-5 1-Phenylethanone-2-yl >40 µM Low activity
Pyran-based inhibitor Varied Methoxy, pyran ring N/A Corrosion inhibition

Biological Activity

The compound 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with pyrimidine precursors. The key steps often include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Substitution reactions to introduce the methoxy and cyclopentene groups.

These synthetic routes are essential for optimizing yield and purity, which directly influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of pyrimidines can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM for structurally related compounds .
CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Related Pyrimidine DerivativeHCT-11645
Related Pyrimidine DerivativeHepG248

Antimicrobial Activity

Pyrimidine derivatives have also been examined for their antimicrobial properties. In vitro studies suggest that these compounds can exhibit activity against Gram-positive and Gram-negative bacteria:

  • Microbial Assays : Compounds similar to this compound have shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .
MicroorganismMIC (µg/mL)
E. coliTBD
S. aureusTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines is another area of interest. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess this activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).
  • DNA Interaction : Some studies suggest that pyrimidines can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Signal Transduction Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a series of pyrimidine derivatives exhibited potent anticancer activity against multiple cell lines, leading to significant reductions in tumor growth in vivo models .
  • Antimicrobial Study : Another investigation revealed that certain pyrimidines showed promising activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.